molecular formula C9H17ClF3N B13511327 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers

1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers

Katalognummer: B13511327
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: FZOVJMUEVSIVHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride is a cyclohexane-derived amine featuring a trifluoroethyl substituent at the 4-position of the ring and a primary amine group (-CH₂NH₂) linked to the cyclohexyl backbone. The hydrochloride salt enhances solubility and stability, while the mixture of diastereomers arises from stereochemical variations at the cyclohexyl ring (e.g., axial vs. equatorial positioning of substituents). This compound is of interest in medicinal chemistry due to the trifluoroethyl group’s electron-withdrawing properties, which modulate lipophilicity and metabolic stability .

Eigenschaften

Molekularformel

C9H17ClF3N

Molekulargewicht

231.68 g/mol

IUPAC-Name

[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h7-8H,1-6,13H2;1H

InChI-Schlüssel

FZOVJMUEVSIVHT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CC(F)(F)F)CN.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride involves several steps. One common method includes the reaction of cyclohexylmethanamine with 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexylmethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain receptors, making it a valuable compound in receptor-ligand studies. The compound’s effects are mediated through pathways involving receptor activation or inhibition, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

QC-2132: [4-(Trifluoromethyl)cyclohexyl]methanamine
  • CAS : 361393-85-3
  • Key Difference : Substitutes the trifluoroethyl group (-CH₂CF₃) with a trifluoromethyl (-CF₃) group.
  • The absence of an ethyl spacer may limit conformational flexibility .
QJ-1291: 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride
  • CAS : 1311315-20-4
  • Key Difference : The amine is directly attached to the cyclohexane ring (1-position) with a trifluoromethyl substituent.
  • Impact : The rigid positioning of the -CF₃ group may restrict ring puckering, affecting solubility and diastereomer formation during synthesis. This contrasts with the target compound’s 4-substituted trifluoroethyl group, which allows greater spatial adaptability .
: (R/S)-1-(4-(Trifluoromethyl)cyclohexyl)ethan-1-amine
  • CAS : 2248172-11-2 (R), 2248188-18-1 (S)
  • Key Difference : Features an ethanamine (-CH₂CH₂NH₂) chain instead of methanamine (-CH₂NH₂).
  • However, the target compound’s shorter methanamine group may reduce off-target interactions .

Cyclohexane vs. Cyclopropane Backbones

: 1-[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine Hydrochloride
  • CAS : 1209685-75-5
  • Key Difference : Replaces the cyclohexane ring with a cyclopropane and introduces a trifluoromethoxy (-OCF₃) group.
  • Impact : The cyclopropane’s ring strain increases reactivity, while the -OCF₃ group offers distinct electronic effects compared to -CH₂CF₃. This compound likely exhibits higher metabolic instability due to the strained ring .

Diastereomer-Specific Comparisons

: [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride
  • CAS : 1258651-58-9
  • Key Difference : Contains a hydroxymethyl (-CH₂OH) group instead of an amine.
  • Impact : The hydroxyl group improves aqueous solubility but reduces basicity, altering pharmacokinetic properties. The target compound’s amine group enables salt formation and protonation-dependent bioavailability .

Physicochemical Properties

Compound Name CAS Number Key Substituent Backbone Diastereomers Purity (%) Reference
Target Compound - 4-(CH₂CF₃) Cyclohexane Mixture - -
[4-(Trifluoromethyl)cyclohexyl]methanamine 361393-85-3 4-CF₃ Cyclohexane Single 95
1-(Trifluoromethyl)cyclohexan-1-amine HCl 1311315-20-4 1-CF₃ Cyclohexane Single 95
(R)-1-(4-(CF₃)cyclohexyl)ethan-1-amine 2248172-11-2 4-CF₃, ethanamine Cyclohexane Enantiomer -

Biologische Aktivität

1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, a compound with the CAS number 2639462-74-9, is a mixture of diastereomers characterized by its unique chemical structure. The molecular formula is C9_9H17_{17}ClF3_3N, and it has a molecular weight of approximately 231.69 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC9_9H17_{17}ClF3_3N
Molecular Weight231.69 g/mol
CAS Number2639462-74-9
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity Overview

The biological activity of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride has been explored in various studies, focusing on its effects on different biological systems. The compound's structural features suggest potential interactions with neurotransmitter systems and other cellular pathways.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study examining structurally related compounds demonstrated that certain trifluoroethyl-substituted amines could influence dopamine receptor activity. This suggests a possible neuropharmacological role for 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride in modulating dopaminergic signaling.
  • In Vitro Studies : Preliminary in vitro assays indicated that similar compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Although direct studies on this specific compound are scarce, its structural analogs provide a basis for further investigation.
  • Toxicological Assessments : Safety profiles for related compounds have shown varying degrees of cytotoxicity and organ-specific toxicity. Understanding these profiles is crucial for assessing the safety and efficacy of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes and purification methods for preparing 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride as a diastereomeric mixture?

Methodological Answer: The synthesis typically involves alkylation of a cyclohexyl precursor with 2,2,2-trifluoroethyl groups, followed by reductive amination. For example, cyclohexane derivatives are reacted with trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by amination using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride . Purification often employs column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to isolate the diastereomers. Residual solvents (e.g., DMF) must be monitored using GC-MS, adhering to ICH guidelines for permissible limits (e.g., DMF PDE: 8.8 mg/day) .

Q. How can analytical techniques distinguish between diastereomers in this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) + 0.1% TFA to resolve diastereomers, monitored by UV at 254 nm. Retention time differences ≥2 min confirm separation .
  • NMR : ¹³C NMR distinguishes diastereomers via chemical shifts of the cyclohexyl C-4 and trifluoroethyl carbons. NOESY can confirm spatial arrangements .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]+ calc. for C₁₀H₁₈F₃N·HCl: 260.12) .

Q. What strategies are effective for diastereomer separation at scale?

Methodological Answer:

  • Preparative SFC : Supercritical fluid chromatography using CO₂/MeOH mobile phases on chiral stationary phases (e.g., Chiralcel OD) achieves high throughput .
  • Crystallization : Diastereomers may crystallize differentially in ethanol/water mixtures. X-ray diffraction (as in ) confirms stereochemistry post-crystallization .

Q. How should stability studies be designed for this compound?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC; diastereomer interconversion is assessed by chiral methods .
  • Storage : Store at -20°C in amber vials under argon to prevent oxidation and moisture uptake, as per safety data sheets .

Advanced Research Questions

Q. How do diastereomers influence biological activity in target engagement assays?

Methodological Answer:

  • Receptor Binding Assays : Test each diastereomer against CNS targets (e.g., NMDA receptors) using radioligand displacement. For example, compare IC₅₀ values in [³H]MK-801 binding assays .
  • Molecular Dynamics Simulations : Model diastereomer-receptor interactions (e.g., using AutoDock Vina) to predict binding affinities. Validate with SPR or ITC .

Q. What computational tools predict physicochemical properties of diastereomers?

Methodological Answer:

  • ACD/Labs Percepta : Predict logP, pKa, and solubility (e.g., logP ~1.5 for the free base; aqueous solubility <1 mg/mL at pH 7.4) .
  • COSMO-RS : Simulate solvent-solute interactions to optimize crystallization or chromatographic conditions .

Q. How to resolve contradictions in reported diastereomer ratios from synthetic protocols?

Methodological Answer:

  • Reaction Kinetic Analysis : Use in situ IR or NMR to monitor intermediate formation. For example, trifluoroethylation may favor axial vs. equatorial addition, altering diastereomer ratios .
  • DOE Optimization : Apply Design of Experiments (e.g., varying temperature, solvent polarity) to identify critical parameters. ANOVA analysis identifies significant factors (p<0.05) .

Q. What are the toxicological implications of residual solvents in this compound?

Methodological Answer:

  • ICH Q3C Compliance : Quantify solvents like 2-methyltetrahydrofuran (PDE: 6.2 mg/day) using headspace GC-MS. Ensure levels comply with Class 3 solvent limits .
  • In Vitro Tox Screens : Assess hepatotoxicity in HepG2 cells (LD₅₀ >100 µM) and genotoxicity via Ames test .

Q. How does stereochemistry impact metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal Incubations : Incubate diastereomers with rat/human liver microsomes (1 mg/mL, NADPH). Measure t₁/₂ via LC-MS/MS. Correlate with CYP3A4/2D6 inhibition assays .
  • Pharmacokinetic Profiling : Administer individual diastereomers to rodents (IV/PO). Calculate AUC and clearance differences >20% to justify enantiopure development .

Q. How to validate diastereomer assignments when crystallographic data is unavailable?

Methodological Answer:

  • VCD Spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra. Match key bands (e.g., C-F stretches at 1150–1250 cm⁻¹) .
  • X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures of analogous compounds (e.g., venlafaxine hydrochloride in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.